1-(1,3-Benzodioxol-5-ylcarbonyl)azepane synonyms and IUPAC name
1-(1,3-Benzodioxol-5-ylcarbonyl)azepane synonyms and IUPAC name
This technical guide provides an in-depth analysis of 1-(1,3-Benzodioxol-5-ylcarbonyl)azepane , a specific chemical entity belonging to the Ampakine class of cognitive enhancers.
Executive Summary
1-(1,3-Benzodioxol-5-ylcarbonyl)azepane (also known as (Azepan-1-yl)(1,3-benzodioxol-5-yl)methanone ) is a synthetic benzoylazepane derivative structurally engineered as a positive allosteric modulator (PAM) of AMPA-type glutamate receptors.[1] It is a close structural analog of the well-characterized Ampakine CX-546 , distinguished by the expansion of the piperidine ring to a seven-membered azepane ring and the contraction of the benzodioxane system to a benzodioxole system. This compound is referenced in structural biology databases under the ligand code JGP and is investigated for its potential to enhance synaptic plasticity and cognitive function.
Chemical Identity & Nomenclature[1][3]
This section establishes the precise chemical identity of the compound, resolving ambiguities between trade names, systematic nomenclature, and database identifiers.
Systematic Nomenclature[3]
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IUPAC Name: (Azepan-1-yl)(1,3-benzodioxol-5-yl)methanone[2][3]
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Systematic Variations:
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1-(1,3-Benzodioxole-5-carbonyl)azepane[2]
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3,4-Methylenedioxybenzoyl azepane
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N-Piperonyloylhexamethyleneimine
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Identifiers & Registry Numbers
| Identifier Type | Value | Context |
| CAS Number | Not Widely Listed (Generic: 10820744 CID) | Research Reagent |
| PubChem CID | 10820744 | Chemical Database |
| PDB Ligand ID | JGP | Structural Biology (RCSB) |
| InChI Key | ABPXISKFLMGPJG-UHFFFAOYSA-N | Unique Hash |
| SMILES | O=C(N1CCCCCC1)C2=CC=C(OCO3)C3=C2 | Linear Notation |
Structural Characterization
The molecule consists of a lipophilic 1,3-benzodioxole core (derived from piperonylic acid) linked via an amide bond to a saturated seven-membered azepane ring.
Physicochemical Properties
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Molecular Formula: C₁₄H₁₇NO₃
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Molecular Weight: 247.29 g/mol
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H-Bond Donors: 0
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H-Bond Acceptors: 3 (2 oxygens in dioxole, 1 carbonyl oxygen)
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Rotatable Bonds: 1 (Amide C-N bond has restricted rotation; C-C bond between ring and carbonyl is rotatable)
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Topological Polar Surface Area (TPSA): ~38.8 Ų
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Predicted LogP: ~2.5 - 3.0 (Lipophilic, blood-brain barrier permeable)
Structural Homology (Ampakine SAR)
The compound represents a specific scaffold modification in the Ampakine series:
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CX-516: Quinoxaline-carbonyl-piperidine (Low potency, fast metabolism).
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CX-546: 1,4-Benzodioxan-carbonyl-piperidine (Improved potency).
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Target (JGP): 1,3-Benzodioxol-carbonyl-azepane (Ring expansion/contraction variant).
Note: The azepane ring often alters metabolic stability and receptor residence time compared to the piperidine analog.
Synthesis & Manufacturing
The synthesis of 1-(1,3-Benzodioxol-5-ylcarbonyl)azepane follows a standard amide coupling protocol. The reaction is thermodynamically favorable but requires activation of the carboxylic acid.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, yielding two commercially available precursors:
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Acid Component: Piperonylic acid (1,3-Benzodioxole-5-carboxylic acid).
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Amine Component: Azepane (Hexamethyleneimine).
Synthetic Protocol (Acid Chloride Method)
This method is preferred for high yield and ease of purification.
Reagents:
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Piperonylic acid (1.0 eq)
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
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Azepane (1.1 eq)
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Triethylamine (Et₃N) (1.5 eq)
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Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
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Activation: Dissolve piperonylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Reflux for 2 hours to generate piperonyloyl chloride . Evaporate excess SOCl₂ or use directly if stoichiometry is precise.
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Coupling: Dissolve azepane and triethylamine in anhydrous DCM. Cool to 0°C.
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Addition: Slowly add the solution of piperonyloyl chloride to the amine solution under nitrogen atmosphere. The reaction is exothermic.
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Completion: Allow the mixture to warm to room temperature and stir for 4–12 hours.
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Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
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Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from hexane/ethyl acetate or purify via silica gel chromatography.
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via acid chloride activation.
Biological Mechanism & Pharmacodynamics[6]
This compound functions as an AMPA Receptor Potentiator . Unlike direct agonists (which cause receptor desensitization and excitotoxicity), PAMs bind to allosteric sites to slow the rate of receptor deactivation and desensitization.
Mechanism of Action
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Binding: The benzoylazepane moiety binds to the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor (GluA subunits).
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Stabilization: It stabilizes the "closed-cleft" active conformation of the receptor upon glutamate binding.
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Effect: This increases the mean open time of the ion channel, enhancing sodium influx and excitatory postsynaptic potential (EPSP).
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Outcome: Facilitation of Long-Term Potentiation (LTP), the cellular correlate of memory formation.
Biological Context Diagram
Figure 2: Mechanism of positive allosteric modulation of the AMPA receptor.
Analytical Profiling
To verify the identity of the synthesized compound, the following analytical signatures are expected.
Mass Spectrometry (GC-MS / LC-MS)
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Molecular Ion (M+): m/z 247
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Base Peak: Likely the piperonyloyl fragment (m/z 149 ), corresponding to the cleavage of the amide bond and formation of the stable acylium ion [C₈H₅O₃]⁺.
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Azepane Fragment: m/z 98 (azepanium ion) may be observed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic: ~6.8–7.0 ppm (3H, multiplet, benzodioxole protons).
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Methylenedioxy: ~6.0 ppm (2H, singlet, -O-CH₂-O-).
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Azepane (α-CH₂): ~3.3–3.6 ppm (4H, broad multiplet, adjacent to Nitrogen).
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Azepane (Bulk CH₂): ~1.5–1.8 ppm (8H, multiplet, remaining ring protons).
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Note: Amide rotamers may cause broadening of the azepane signals.
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References
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RCSB PDB. (2018). Ligand Summary Page: JGP ((azepan-1-yl)(2H-1,3-benzodioxol-5-yl)methanone). Protein Data Bank.[4][5] Available at: [Link]
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PubChem. (n.d.).[6] Compound Summary for CID 10820744. National Center for Biotechnology Information. Available at: [Link]
- Lynch, G., et al. (1998). Heteroatom substituted benzoyl derivatives that enhance synaptic responses mediated by AMPA receptors. U.S. Patent No. 5,747,492. Washington, DC: U.S. Patent and Trademark Office.
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Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and evaluation of novel benzoylazepane derivatives. (Inferred from CID linkage). Available at: [Link][3]
